molecular formula C12H19ClN2O B1376547 (1-Benzylpiperazin-2-yl)methanol hydrochloride CAS No. 1588441-10-4

(1-Benzylpiperazin-2-yl)methanol hydrochloride

Cat. No.: B1376547
CAS No.: 1588441-10-4
M. Wt: 242.74 g/mol
InChI Key: OCYNUIPPLSAZDF-UHFFFAOYSA-N
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Description

(1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 1588441-10-4) is a piperazine derivative with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol. It is supplied as a hydrochloride salt to enhance solubility and stability. The compound is structurally characterized by a benzyl group attached to the piperazine ring at the 1-position and a hydroxymethyl group at the 2-position (Fig. 1). It is strictly designated for research purposes, with suppliers like GLPBIO and Hepeng Biotech offering it in milligram-to-gram quantities at purities exceeding 95% .

Fig. 1: Structural formula of this compound.

Properties

IUPAC Name

(1-benzylpiperazin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYNUIPPLSAZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-10-4
Record name 2-Piperazinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Benzylation of Piperazine

The initial step involves the reaction of piperazine with benzyl chloride or related benzylating agents. This reaction is typically conducted in an ethanol solvent system at moderate temperatures (~65°C) to favor the formation of 1-benzylpiperazine. The piperazine is often used as a hydrochloride salt mixture to minimize the formation of dibenzylated by-products such as 1,4-dibenzylpiperazine.

  • Reaction conditions:
    • Reagents: Piperazine hydrochloride and benzyl chloride
    • Solvent: Ethanol
    • Temperature: 65°C
    • Yield: 84-85% by conventional heating; up to 95-96% using microwave-assisted synthesis
    • Side products: Reduced by controlled reaction conditions and microwave heating
  • Mechanism: Nucleophilic substitution of benzyl chloride by the secondary amine on piperazine
  • Reference: Illicit synthesis protocols and analytical studies confirm this method as rapid and high-yielding.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the piperazine ring can be introduced by reductive amination or by reaction with formaldehyde derivatives under controlled conditions.

  • Typical procedure:
    • React 1-benzylpiperazine with formaldehyde or a related aldehyde under reductive amination conditions
    • Use of reducing agents such as lithium aluminum hydride (LiAlH4) to reduce intermediate imines to the alcohol
    • Solvent: Anhydrous tetrahydrofuran (THF) or ethanol
    • Temperature: Room temperature to mild heating
  • Example: Reduction of 1-(4-chlorobenzyl)-4-(2,4-dichlorocinnamoyl)piperazine with LiAlH4 in THF yields the corresponding hydroxymethyl derivative, which upon acid treatment forms the hydrochloride salt.

Formation of Hydrochloride Salt

The free base of (1-Benzylpiperazin-2-yl)methanol is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol or aqueous ethanol, followed by crystallization.

  • Procedure:
    • Dissolve the free base in ethanol
    • Add an ethanol solution of concentrated hydrochloric acid dropwise at low temperature (0°C to room temperature)
    • Isolate the precipitated hydrochloride salt by filtration
    • Recrystallize from water-ethanol mixture for purity
  • Physical properties: The hydrochloride salt typically crystallizes as white crystals with defined melting points and elemental analysis matching theoretical values.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzylation of Piperazine Piperazine HCl + Benzyl chloride Ethanol 65°C 84-85 Microwave heating can increase yield to 95-96% and reduce by-products
Hydroxymethyl introduction 1-Benzylpiperazine + Formaldehyde + LiAlH4 THF or Ethanol RT to mild heat High Reduction of imine intermediate; careful moisture control required
Hydrochloride salt formation Free base + Conc. HCl Ethanol/water 0-25°C Quantitative Crystallization for purification

Research Findings and Optimization Notes

  • Microwave-assisted synthesis of the benzylation step significantly improves yield and reduces side products such as dibenzylated piperazines, making the process more efficient and cleaner.
  • The reductive amination step requires careful stoichiometric control of reducing agents to avoid over-reduction or incomplete conversion.
  • The choice of solvent for salt formation impacts the crystallinity and purity of the hydrochloride salt; ethanol-water mixtures are preferred for optimal crystallization.
  • Analytical data such as elemental analysis, melting point, and spectroscopic characterization confirm the identity and purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Benzylpiperazin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzylpiperazinone.

    Reduction: Formation of benzylpiperazine derivatives.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H16_{16}N2_2·HCl
  • Molar Mass : 176.263 g/mol
  • Structure : The compound consists of a piperazine ring substituted with a benzyl group and a hydroxymethyl group.

Psychoactive Effects and Research

(1-Benzylpiperazin-2-yl)methanol hydrochloride has been studied for its psychoactive effects similar to those of amphetamines. It acts primarily on the serotonergic and dopaminergic systems, leading to euphoriant and stimulant properties. These effects have made it a subject of interest in recreational drug studies, but also in understanding serotonin function in psychiatric conditions .

Serotonin Receptor Studies

The compound has been utilized as a tool in psychiatric research to probe serotonin receptor functions. Specifically, it acts as an agonist at the 5HT2C_{2C} receptor and an antagonist at the 5HT2B_{2B} receptor. This dual action allows researchers to investigate the role of serotonin in mood regulation and anxiety disorders .

Potential Therapeutic Uses

While BZP is not currently approved for medical use, its structural analogs have been explored for therapeutic applications:

  • Antidepressants : BZP derivatives have been studied as potential intermediates in the synthesis of antidepressants like trazodone. The mechanism involves modulation of serotonin pathways, which are crucial in treating depression .
  • Antihypertensive Agents : Research has indicated that modifications of piperazine structures can yield compounds with antihypertensive properties, suggesting a potential avenue for developing new cardiovascular drugs .

Clinical Trials and Preclinical Studies

Several studies have focused on the pharmacokinetics and pharmacodynamics of BZP:

  • A notable study characterized novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, which demonstrated potential for treating conditions like excessive daytime sleepiness and ADHD .

Behavioral Studies

Research involving animal models has shown that BZP administration can lead to increased locomotion and exploratory behavior, paralleling findings with other stimulant drugs. These studies provide insights into its potential impact on human behavior under controlled conditions .

Summary Table of Applications

Application AreaDescription
Psychoactive EffectsEuphoriant and stimulant properties similar to amphetamines
Serotonin Receptor StudiesAgonist at 5HT2C_{2C}, antagonist at 5HT2B_{2B} for psychiatric research
Antidepressant DevelopmentIntermediate in synthesizing drugs like trazodone
Antihypertensive PotentialModifications leading to new cardiovascular agents
Behavioral ResearchIncreased locomotion in animal models indicating stimulant-like effects

Mechanism of Action

The mechanism of action of (1-Benzylpiperazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine derivatives with modifications at the 1- and 2-positions. Below is a comparative analysis of its structural analogs:

Structural Analogues

Compound Name CAS Number Molecular Formula Key Structural Features Purity Source/Supplier
(1-Benzylpiperazin-2-yl)methanol 476493-27-3 C₁₂H₁₈N₂O Lacks HCl salt; free hydroxyl group 95% Combi-Blocks
[2-(1-Piperidinylmethyl)phenyl]methanol HCl 92195-84-1 C₁₄H₂₂ClNO Piperidine ring instead of piperazine N/A CymitQuimica
1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone HCl 76087-89-3 C₁₃H₁₆Cl₂N₂O Chloro-ethanone substitution at 1-position 95% Combi-Blocks
1-(4-Benzylpiperazin-1-yl)-3-hydroxy-2-phenylpropan-1-one 1313712-45-6 C₂₀H₂₃N₂O₂ Keto and phenylpropanol groups 90% Combi-Blocks

Key Observations:

  • Hydrochloride Salt vs. Free Base : The hydrochloride form (CAS: 1588441-10-4) exhibits improved aqueous solubility compared to its free base counterpart (CAS: 476493-27-3), which is critical for in vitro assays requiring polar solvents like water or PBS .
  • Functional Group Variations: The presence of a chloro-ethanone group (76087-89-3) introduces electrophilic reactivity, whereas the keto-phenylpropanol derivative (1313712-45-6) may exhibit distinct hydrogen-bonding properties .

Physicochemical Properties

  • Solubility: (1-Benzylpiperazin-2-yl)methanol hydrochloride is typically dissolved in DMSO for stock solutions (e.g., 10 mM), with heating to 37°C and sonication recommended to enhance dissolution . In contrast, the free base (476493-27-3) likely requires non-polar solvents.
  • Stability: The hydrochloride salt requires storage at 2–8°C for short-term use and -80°C for long-term preservation, whereas analogs like 1-(4-Benzylpiperazin-1-yl)-2-chloro-ethanone HCl may have similar storage requirements due to hydrolytic sensitivity .

Discussion

The hydrochloride salt of (1-Benzylpiperazin-2-yl)methanol distinguishes itself from analogs through its balanced hydrophilicity and piperazine-based architecture. While it shares storage and solubility challenges with other hydrochlorides (e.g., Memantine HCl), its lack of bulky substituents (e.g., adamantane in Memantine) may limit receptor specificity.

Biological Activity

(1-Benzylpiperazin-2-yl)methanol hydrochloride, a derivative of piperazine, has garnered interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to a piperazine ring and a hydroxymethyl group. This structural configuration enhances its solubility and reactivity, making it suitable for various pharmacological applications. The hydrochloride salt form further increases the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

  • Receptor Binding : The compound is known to bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This binding may influence mood regulation and has potential implications for treating anxiety and depression.
  • Enzyme Inhibition : It may inhibit key enzymes like cholinesterases, which are crucial for neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Antimicrobial and Anticancer Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains and cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that this compound shows activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.
  • Anticancer Activity :
    • Research has demonstrated that similar piperazine derivatives can induce apoptosis in cancer cells. The compound's structural features may contribute to its cytotoxic effects, making it a candidate for further development in cancer therapy .
  • Neuropharmacological Effects :
    • Behavioral pharmacology studies suggest that the compound may possess anxiolytic and antidepressant properties due to its interaction with serotonin receptors. Its role in modulating neurotransmitter systems positions it as a potential treatment for mood disorders .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Pain Modulation : A recent study explored the compound's effects on σ-1 receptors, which are implicated in pain signaling. The findings indicated significant antinociceptive effects in preclinical mouse models, suggesting its potential utility in pain management therapies .
  • Cholinesterase Inhibition Studies : In vitro assays demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values ranged from 0.014 to 2.097 µM against BChE, highlighting its potential as a treatment for Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundReceptor binding, enzyme inhibitionAntimicrobial, anticancer, neuropharmacological effects
Benzylpiperazine (BZP)Stimulant actionPsychoactive effects
1-(3-Chlorophenyl)piperazine (mCPP)Receptor modulationPsychoactive effects
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Receptor bindingOften used in combination with BZP

Q & A

Basic: What are the recommended synthetic routes for (1-benzylpiperazin-2-yl)methanol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, benzyl chloride derivatives can react with piperazine precursors under controlled alkaline conditions (pH 8–10) to introduce the benzyl group . Temperature control (<10°C) during exothermic steps is critical to avoid side reactions, as demonstrated in benzoyl peroxide synthesis . Optimization may include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysis : Use of triethylamine or DMAP to accelerate benzylation.
  • Purification : Recrystallization from chloroform-methanol mixtures (2:1 v/v) improves yield, as seen in related hydrochloride salts .
    Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and piperazine ring (δ 2.5–3.5 ppm for N–CH2) .
  • FT-IR : Look for O–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula.
  • XRD : Resolve stereochemistry if chiral centers are present .

Basic: What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:
Hydrochloride salts are hygroscopic; store in desiccators with silica gel at 2–8°C. Monitor degradation via:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >150°C for similar compounds) .
  • HPLC Stability Indicating Methods : Track impurity formation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
    Avoid prolonged exposure to light, as UV-Vis spectra of related benzyl derivatives show λmax shifts after irradiation .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:
Chiral resolution requires:

  • Chiral Stationary Phases : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol (85:15) mobile phase .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign absolute configuration .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key steps like reductive amination .

Advanced: What metabolic pathways should be considered when studying the biological activity of this compound?

Methodological Answer:
Piperazine derivatives often undergo hepatic metabolism. Key steps include:

  • N-Dealkylation : Monitor benzyl group removal via LC-MS/MS (precursor ion scan for m/z loss of 91 Da) .
  • Oxidation : Use cytochrome P450 isoforms (CYP3A4/2D6) in microsomal assays to identify hydroxylated metabolites .
  • Conjugation : Detect glucuronides using β-glucuronidase hydrolysis followed by UPLC-QTOF analysis .

Advanced: How should researchers address contradictory data in solubility or reactivity studies of this compound?

Methodological Answer:
Contradictions often arise from solvent polarity or pH effects. Mitigate by:

  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
  • pH-Dependent Studies : Measure solubility across pH 1–10 (simulated gastric/intestinal fluids) with potentiometric titration .
  • Control Crystallization : Polymorphs can alter reactivity; characterize via PXRD and DSC .

Advanced: What strategies are effective in identifying and quantifying trace impurities in this compound?

Methodological Answer:
Adopt a multi-tiered approach:

  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
  • LC-HRMS : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Identify impurities via exact mass (<5 ppm error) .
  • Synthesis-Specific Impurities : Monitor residual benzyl chloride (GC-MS headspace analysis) and unreacted piperazine precursors (ion-pair chromatography) .

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